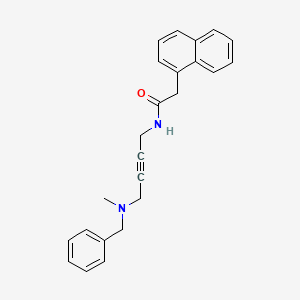
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction between 2,4-dimethylbenzaldehyde and cysteine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield thiazolidine derivatives with different oxidation states of sulfur.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives.
Biology: The compound’s structural similarity to certain biomolecules makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2,4-dione: Another thiazolidine derivative with different substituents.
2,4-Dimethylthiazole: A structurally related compound with a thiazole ring instead of thiazolidine.
Uniqueness: Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring with a 2,4-dimethylphenyl group and a methyl ester makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-8-4-5-10(9(2)6-8)12-14-11(7-17-12)13(15)16-3/h4-6,11-12,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXFWLLFAQLQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2NC(CS2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2642751.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2642755.png)

![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)


![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)

![N-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)
![N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide](/img/structure/B2642770.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)

